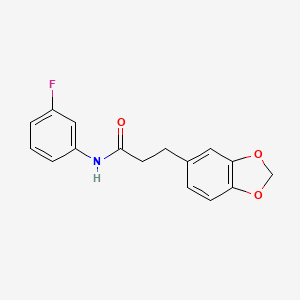

![molecular formula C12H12N4O3S B4623297 1-(1,3-benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole](/img/structure/B4623297.png)

1-(1,3-benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole

Overview

Description

Synthesis Analysis

The synthesis of tetrazole derivatives involves various strategies, including the condensation of appropriate precursors, often employing conditions that favor the formation of the tetrazole ring. For instance, novel tetrazole derivatives have been synthesized through the condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with acid chlorides, a process that can be adapted for the synthesis of 1-(1,3-Benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole by selecting suitable starting materials and reaction conditions (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a compound. While specific studies on 1-(1,3-Benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole are not available, related tetrazole compounds exhibit structures linked into chains by hydrogen bonds, providing insight into potential molecular interactions and stabilities of similar compounds (Penthala, Yadlapalli, Parkin, & Crooks, 2016).

Chemical Reactions and Properties

Tetrazoles are known for their versatile chemical reactions, including substitution reactions that can modify the tetrazole ring or its substituents. For example, reactions of bis(tetrazole)phenylenes with alkyl halides have led to the surprising formation of vinyl compounds, which may be relevant to understanding the reactivity of vinyl-substituted tetrazoles like 1-(1,3-Benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole (Fleming, Kelleher, Mahon, McGinley, & Prajapati, 2005).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. Although specific data on 1-(1,3-Benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole is not readily available, related research on the crystal structures and solubility of similar tetrazole derivatives provides valuable insights (Krygina et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are fundamental for the application and handling of 1-(1,3-Benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole. Studies on related compounds offer insights into potential reactivity patterns and stability considerations that could apply to this compound as well (Nassiri & Milani, 2020).

Scientific Research Applications

Environmentally Benign Oxidation Systems

The study by Xiao‐Qiang Li and Chi Zhang (2009) developed an environmentally friendly TEMPO-catalyzed alcohol oxidation system using recyclable 1-chloro-1,2-benziodoxol-3(1H)-one. This system efficiently oxidizes alcohols to carbonyl compounds in high yields under mild conditions, highlighting the potential of using benign oxidants in synthetic chemistry Li & Zhang, 2009.

Novel P2X7 Receptor Antagonists

D. Nelson et al. (2006) discovered 1-benzyl-5-aryltetrazoles as novel antagonists for the P2X7 receptor, conducting structure-activity relationship studies to explore the pharmacological potential of tetrazole derivatives. Their work contributes to the development of new therapeutic agents targeting the P2X7 receptor, which is involved in various physiological and pathological processes Nelson et al., 2006.

High Efficiency Polymer Solar Cells

Ruiping Qin and colleagues (2009) designed and synthesized a new copolymer used as the donor material in high-efficiency polymer solar cells. Their research demonstrates the importance of molecular design in achieving improved photovoltaic performance, potentially relevant to the development of new materials for solar energy conversion Qin et al., 2009.

Antibacterial and Anticonvulsant Activities

A. Rajasekaran, S. Murugesan, and K. Anandarajagopal (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles, evaluating their antibacterial, antifungal, and anticonvulsant activities. This study highlights the potential biomedical applications of tetrazole derivatives, including as anticonvulsant agents Rajasekaran et al., 2006.

Angiotensin II Receptor Antagonists

Y. Kohara and colleagues (1996) explored benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres, exhibiting angiotensin II receptor antagonistic activities. Their work provides insights into the design of nonpeptide angiotensin II receptor antagonists, important for treating cardiovascular diseases Kohara et al., 1996.

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-5-(2-ethenoxyethylsulfanyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-2-17-5-6-20-12-13-14-15-16(12)9-3-4-10-11(7-9)19-8-18-10/h2-4,7H,1,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTAMPZIXDECBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCSC1=NN=NN1C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-benzodioxol-5-yl)-5-{[2-(ethenyloxy)ethyl]sulfanyl}-1H-tetrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4623216.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4623227.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4623233.png)

![N-(5-chloro-2-pyridinyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4623252.png)

![4-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4623259.png)

![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4623260.png)

![9-tert-butyl-2-{[3-(2H-tetrazol-2-yl)-1-adamantyl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623266.png)

![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4623277.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4623294.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate](/img/structure/B4623320.png)